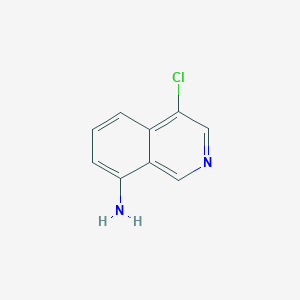

4-Chloroisoquinolin-8-amine

Description

General Overview of the Isoquinoline (B145761) Scaffold in Contemporary Organic Synthesis and Heterocyclic Chemistry Research

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. aksci.combldpharm.com This structural motif is prevalent in a vast array of natural products, particularly alkaloids, and is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. aksci.com The inherent reactivity and potential for diverse functionalization make the isoquinoline core a focal point for synthetic organic chemists. bldpharm.com Researchers continuously explore novel and efficient methods for the construction and modification of isoquinoline derivatives, moving beyond traditional name reactions to more sustainable and versatile catalytic approaches. chemshuttle.com

The versatility of the isoquinoline framework allows for the introduction of various substituents at different positions, which can significantly modulate the molecule's physical, chemical, and biological properties. frontiersin.org This has led to the development of a vast library of isoquinoline-based compounds with a broad spectrum of applications.

Significance of Halogenated Aminoisoquinolines as Key Intermediates and Building Blocks in Advanced Chemical Research

The introduction of both a halogen atom and an amino group onto the isoquinoline scaffold, as seen in 4-Chloroisoquinolin-8-amine, creates a highly versatile chemical intermediate. The chlorine atom, an electron-withdrawing group, can influence the electronic properties of the ring system and serve as a reactive handle for various synthetic transformations, such as nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The amino group, a nucleophilic and basic moiety, provides another site for functionalization, enabling the construction of more complex molecular architectures through reactions like amidation and alkylation. mdpi.com

This dual functionality makes halogenated aminoisoquinolines particularly valuable in the synthesis of targeted molecules for medicinal chemistry research. The strategic placement of these groups allows for precise control over the final structure and properties of the desired compound. For instance, the chlorine atom can be displaced by various nucleophiles to introduce new functionalities, while the amino group can be modified to modulate solubility, basicity, and interaction with biological targets. researchgate.net

Current Research Landscape and Emerging Directions for 4-Chloroisoquinolin-8-amine and Positional Isomers

While dedicated research exclusively focused on 4-Chloroisoquinolin-8-amine is still emerging, the broader landscape of substituted isoquinolines points towards its significant potential, particularly in the development of kinase inhibitors and other biologically active molecules. acs.org The synthesis and application of positional isomers, such as 6-amino-8-chloroisoquinoline, have been documented in patent literature, highlighting their role as key intermediates in the preparation of complex therapeutic agents. google.com

For example, research into allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) has utilized an 8-chloroisoquinoline (B135129) derivative, demonstrating the importance of this substitution pattern for achieving potency and selectivity. acs.org The chloro group at the 8-position was found to be a key structural feature for the activity of these inhibitors. acs.org This suggests that 4-Chloroisoquinolin-8-amine could serve as a valuable building block for the synthesis of novel kinase inhibitors and other modulators of protein function.

Future research is likely to focus on the development of efficient and regioselective synthetic routes to 4-Chloroisoquinolin-8-amine and its isomers. Furthermore, the exploration of its reactivity in various chemical transformations will be crucial for expanding its utility as a versatile synthetic intermediate. The application of this compound and its derivatives in the synthesis of new chemical entities for drug discovery and materials science represents a promising and active area of investigation.

Interactive Data Tables

Below are interactive tables summarizing key information about 4-Chloroisoquinolin-8-amine and related compounds.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1824065-49-7 | fluorochem.co.uk |

| Molecular Formula | C9H7ClN2 | fluorochem.co.uk |

| Molecular Weight | 178.62 g/mol | bldpharm.com |

| Purity | >95% | fluorochem.co.uk |

| Compound Name | CAS Number | Molecular Formula | Significance/Application | Source |

|---|---|---|---|---|

| 4-Amino-8-chloroquinoline | 65340-72-9 | C9H7ClN2 | Isomer with quinoline (B57606) scaffold | nih.gov |

| 8-chloroisoquinolin-4-amine hydrochloride | Not Available | C9H8Cl2N2 | Used as a building block in synthesis | |

| 4-chloroisoquinolin-7-amine | 1936362-61-6 | C9H7ClN2 | Intermediate for antibacterial and antimalarial agents | chemshuttle.com |

| 6-Amino-8-chloroisoquinoline | Not Available | C9H7ClN2 | Intermediate in the synthesis of LRRK2 inhibitors | google.com |

Structure

3D Structure

Properties

IUPAC Name |

4-chloroisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAJNJABBFHLAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Chloroisoquinolin 8 Amine and Precursors

Direct Synthesis Approaches for 4-Chloroisoquinolin-8-amine

Direct synthesis approaches aim to construct the target molecule by introducing the key functional groups—the C4-chloro and C8-amino moieties—onto a pre-existing isoquinoline (B145761) or a closely related precursor.

Amination Reactions of Pre-functionalized Halogenated Isoquinolines

A primary strategy for the synthesis of 4-Chloroisoquinolin-8-amine involves the selective amination of a dihalogenated isoquinoline precursor, such as 4,8-dichloroisoquinoline (B13666764). The differential reactivity of the halogen atoms on the isoquinoline ring is a critical factor in achieving regioselectivity. The chlorine atom at the C4 position is generally more susceptible to nucleophilic substitution than one on the benzene (B151609) ring. However, palladium-catalyzed methods can enable the selective amination at the C8 position.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. numberanalytics.comnrochemistry.comorganic-chemistry.org This reaction typically involves an aryl halide, an amine, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. numberanalytics.comnrochemistry.comorganic-chemistry.org For the synthesis of 4-Chloroisoquinolin-8-amine, a plausible route would involve the reaction of 4,8-dichloroisoquinoline with an ammonia (B1221849) surrogate, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, in the presence of a palladium catalyst. nrochemistry.comorganic-chemistry.org The choice of ligand is crucial for reaction efficiency and selectivity. Ligands like BINAP or DavePhos have been successfully employed in the amination of dichloroquinolines. researchgate.net The reaction would be designed to selectively substitute the chlorine at the C8 position, leaving the C4-chloro group intact. Subsequent hydrolysis of the imine or removal of the silyl (B83357) groups would yield the desired 8-amino group.

A study on the Pd-catalyzed amination of isomeric dichloroquinolines, including 4,8-dichloroquinoline (B1582372), demonstrated that selective monoamination can be achieved. researchgate.net The research highlighted that the choice of amine and ligand can influence the outcome, with bulky adamantane-containing amines showing good results. researchgate.net While this study focused on quinolines, the principles are directly applicable to the isoquinoline system.

| Precursor | Reagent | Catalyst System | Product | Reference |

| 4,8-Dichloroisoquinoline (hypothetical) | Ammonia Surrogate (e.g., Benzophenone imine) | Pd(0) catalyst (e.g., Pd2(dba)3) + Phosphine Ligand (e.g., BINAP, DavePhos) | 4-Chloro-N-(diphenylmethylene)isoquinolin-8-amine | researchgate.nettcichemicals.com |

Multi-Step Conversions from Related Isoquinoline Derivatives

An alternative direct approach involves a multi-step sequence starting from a more readily available isoquinoline derivative. For instance, the synthesis could commence with the nitration of 4-chloroisoquinoline (B75444). The directing effects of the chloro group and the heterocyclic nitrogen would likely favor nitration on the benzenoid ring.

A relevant example is the nitration of 1-chloroisoquinoline (B32320), which yields 1-chloro-5-nitroisoquinoline (B1581046) in high yield. jst.go.jp Similarly, nitration of 4-chloroquinoline (B167314) has been shown to produce 4-chloro-8-nitroquinoline. jst.go.jp Applying this logic, the nitration of 4-chloroisoquinoline would be expected to produce 4-chloro-8-nitroisoquinoline, among other isomers. The subsequent reduction of the nitro group to an amine is a standard transformation, commonly achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or by using reducing agents like tin(II) chloride or sodium dithionite. jst.go.jpgoogle.com

This two-step sequence is a well-established method for introducing an amino group onto an aromatic ring and would be a viable pathway to 4-Chloroisoquinolin-8-amine from a 4-chloroisoquinoline precursor.

Indirect Synthetic Pathways Involving Isoquinoline Ring Formation

Indirect methods focus on constructing the isoquinoline ring system with the required substituents already in place or introduced at strategic points during the synthesis.

Annulation and Cyclization Reactions for Isoquinoline Core Construction

Classic isoquinoline syntheses, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, can be adapted to produce substituted isoquinolines. These methods involve the cyclization of a substituted phenethylamine (B48288) or a benzaldehyde (B42025) derivative, respectively. To synthesize 4-Chloroisoquinolin-8-amine via these routes, appropriately substituted starting materials would be required.

For a Bischler-Napieralski approach, a potential starting material would be a phenethylamine derivative with a chlorine atom and a protected amino group (or a nitro group) at the appropriate positions on the phenyl ring. The synthesis of such a precursor could be a multi-step process in itself.

Modern synthetic methods offer alternative cyclization strategies. For example, palladium-catalyzed cascade reactions have been developed for constructing the isoquinolinone core, which can then be further functionalized. nih.gov

Strategic Functional Group Manipulations on the Isoquinoline Skeleton

The functionalization of a pre-formed isoquinoline ring is a versatile strategy. This can involve the introduction of the chloro and amino groups in a stepwise manner. For example, one could start with 8-nitroisoquinoline (B1594253), introduce the chlorine atom at the C4 position, and then reduce the nitro group.

A recently developed method for the direct C4-halogenation of isoquinolines utilizes a Boc₂O-mediated dearomatization strategy. acs.org This method has been shown to be effective for a range of substituted isoquinolines, including the synthesis of 4-bromo-8-chloroisoquinoline (B3027029) in high yield. acs.org A similar approach could potentially be used to chlorinate 8-nitroisoquinoline at the C4 position.

Another approach could involve starting with an isoquinoline derivative that is easier to functionalize, and then converting the functional groups to the desired chloro and amino groups. For instance, a hydroxyl group at the C4 position could be converted to a chlorine atom using a reagent like phosphorus oxychloride.

Catalytic Methods in the Synthesis of 4-Chloroisoquinolin-8-amine Analogs

Catalytic methods are indispensable in the synthesis of functionalized isoquinolines. As previously mentioned, the Buchwald-Hartwig amination is a key palladium-catalyzed reaction for the synthesis of arylamines from aryl halides. organic-chemistry.org This reaction has been successfully applied to the synthesis of various amino-substituted heterocycles, including aminoquinolines and aminoisoquinolines. researchgate.netjst.go.jp

In the context of synthesizing analogs of 4-Chloroisoquinolin-8-amine, catalytic methods offer a high degree of flexibility. For instance, by varying the amine component in a Buchwald-Hartwig reaction with a dihaloisoquinoline, a library of N-substituted 8-aminoisoquinoline (B1282671) derivatives can be generated. A study on the amination of 1,3-dichloroisoquinoline (B189448) demonstrated that the second amination step can be achieved using Pd(0) catalysis. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be used to introduce a wide variety of substituents onto the isoquinoline core, starting from a halogenated precursor like 4-Chloroisoquinolin-8-amine. This allows for the synthesis of a diverse range of analogs for structure-activity relationship studies.

The development of new ligands and catalytic systems continues to expand the scope and efficiency of these transformations, enabling the synthesis of increasingly complex and highly functionalized isoquinoline derivatives. organic-chemistry.org

| Reaction Type | Catalyst System | Application | Reference |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalyst + Phosphine ligand (e.g., BINAP, DavePhos, tBu3P·HBF4) | C-N bond formation | numberanalytics.comresearchgate.nettcichemicals.com |

| Suzuki Coupling | Pd(0) catalyst + Ligand | C-C bond formation from a halide and a boronic acid | nih.gov |

| Heck Coupling | Pd(0) catalyst + Ligand | C-C bond formation from a halide and an alkene | nih.gov |

Palladium-Catalyzed Coupling Reactions for C-N and C-C Bond Formation

Palladium catalysis stands as a premier tool for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, offering high efficiency and functional group tolerance. These methods are directly applicable to the synthesis of 4-Chloroisoquinolin-8-amine, primarily through the amination of a suitably di-halogenated isoquinoline precursor.

The Buchwald-Hartwig amination is a key strategy for forming the C-N bond at either the C4 or C8 position. Research into the palladium-catalyzed amination of dichloroquinolines provides a direct blueprint for this transformation. A study on the amination of 4,8-dichloroquinoline demonstrated that selective mono-amination can be achieved. researchgate.netresearchgate.net The greater reactivity of the halogen atom at the C4 position compared to C8 allows for a controlled reaction. For instance, reacting 4,8-dichloroquinoline with an amine in the presence of a palladium catalyst like Pd(dba)₂ and a suitable ligand such as BINAP can yield the 4-amino-8-chloroquinoline product. researchgate.net This regioselectivity is crucial for synthesizing the target compound.

The reaction conditions for the palladium-catalyzed mono-amination of 4,8-dichloroquinoline with various adamantane-containing amines have been documented, achieving moderate to good yields. researchgate.net These findings are summarized in the table below and serve as a model for the introduction of an amino group onto the 4,8-disubstituted isoquinoline core.

Table 1: Palladium-Catalyzed Mono-amination of 4,8-Dichloroquinoline Data sourced from studies on analogous dichloroquinoline systems. researchgate.net

| Amine | Ligand | Catalyst Loading (mol%) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amine 1a | BINAP | 4 | 4-Amino-8-chloro-isoquinoline derivative 5a | 77 | researchgate.net |

| Amine 1b | BINAP | 4 | 4-Amino-8-chloro-isoquinoline derivative 5b | 67 | researchgate.net |

| Amine 1c | BINAP | 4 | 4-Amino-8-chloro-isoquinoline derivative 5c | 84 | researchgate.net |

| Amine 1d | BINAP | 4 | 4-Amino-8-chloro-isoquinoline derivative 5d | 70 | researchgate.net |

Another relevant palladium-catalyzed approach involves the synthesis of 4-aminoisoquinoline-8-methyl formate. In this multi-step synthesis, 8-bromoisoquinoline (B29762) is first converted to 8-isoquinoline methyl formate. Subsequent bromination yields 4-bromo-isoquinoline-8-methyl formate. The crucial C-N bond formation is then accomplished through a palladium-catalyzed reaction between this intermediate and tert-butyl carbamate, followed by deprotection to yield the final 4-amino product. google.com This demonstrates a viable pathway for introducing the amino group at the C4 position of an 8-substituted isoquinoline. google.com

While C-N bond formation is often the key step, palladium-catalyzed C-C coupling reactions are essential for constructing the isoquinoline precursors themselves. Methodologies such as the convergent combination of precursors through palladium-catalyzed α-arylation of ketones allow for the regioselective installation of substituents at various positions on the isoquinoline nucleus. pnas.org

Nickel-Catalyzed Amination and Related Processes

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for cross-coupling reactions. These methods are applicable to the synthesis of complex isoquinolines, including those with the 4-amino substitution pattern.

A highly regioselective nickel/Lewis acid-catalyzed amination/cyclization of ynamide-nitriles with amines has been developed, providing an efficient route to 4-aminoisoquinoline (B122460) derivatives. nih.govfigshare.com This method constructs the substituted heterocyclic ring in a single process. The reaction involves a β-addition of the amine to the ynamide, with the Ts-group on the ynamide acting as a directing group to ensure high regioselectivity. figshare.com This strategy offers a fundamentally different approach, building the core structure with the desired amino group already incorporated.

Table 2: Nickel-Catalyzed Synthesis of 4-Aminoisoquinoline Derivatives Data based on the nickel-catalyzed amination/cyclization of ynamide-nitriles. nih.gov

| Ynamide-Nitrile Substrate | Amine | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(phenylethynyl)-4-methylbenzenesulfonamide derivative | Morpholine | Ni(OTf)₂ / L1 | 4-Morpholinoisoquinoline derivative | 95 | nih.gov |

| N-(phenylethynyl)-4-methylbenzenesulfonamide derivative | Piperidine | Ni(OTf)₂ / L1 | 4-(Piperidin-1-yl)isoquinoline derivative | 90 | nih.gov |

| N-(p-tolylethynyl)-4-methylbenzenesulfonamide derivative | Pyrrolidine | Ni(OTf)₂ / L1 | 4-(Pyrrolidin-1-yl)isoquinoline derivative | 92 | nih.gov |

| N-(p-tolylethynyl)-4-methylbenzenesulfonamide derivative | Dibutylamine | Ni(OTf)₂ / L1 | N,N-Dibutyl-4-aminoisoquinoline derivative | 86 | nih.gov |

L1 refers to a specific phosphine ligand used in the study.

Furthermore, nickel-catalyzed cascade reactions have proven effective for building complex isoquinoline systems. An efficient Mizoroki-Heck/amination cascade reaction of o-dihaloarenes with cyclic imines was achieved using a nickel catalyst with a sterically bulky N-heterocyclic carbene (NHC) ligand. nih.govacs.org This protocol allows for the formation of multiple C-C and C-N bonds in a single operation, showcasing the versatility of nickel catalysis in heterocyclic synthesis. acs.org While applied to indolo[2,1-a]isoquinolines, the fundamental steps of oxidative addition, Mizoroki-Heck reaction, and intermolecular amination are relevant to the broader synthesis of substituted isoquinolines. acs.org

Other Transition Metal-Mediated Synthetic Transformations

Beyond palladium and nickel, other transition metals mediate key transformations for accessing substituted isoquinolines. Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic and still relevant method for C-N bond formation. The synthesis of 8-aminoisoquinolines from 8-bromoisoquinoline is well-documented using either Ullmann or palladium-based Buchwald-Hartwig conditions. nih.gov This suggests a viable strategy where a 4-chloroisoquinoline-8-bromide precursor could be selectively aminated at the C8 position using a copper catalyst.

Additionally, electrophilic cyclization provides a route to halogenated isoquinoline precursors. The tert-butylimines derived from o-(1-alkynyl)benzaldehydes can be cyclized in the presence of electrophilic halogen sources like iodine (I₂) or iodine monochloride (ICl). acs.org This reaction proceeds under mild conditions to afford di-substituted isoquinolines containing a halogen at the 4-position, which can then be subjected to subsequent amination reactions to complete the synthesis of the target molecule. acs.org

Reactivity and Chemical Transformations of 4 Chloroisoquinolin 8 Amine

Nucleophilic Aromatic Substitution (SNA) Reactions

Nucleophilic aromatic substitution (SNA) is a significant class of reactions for halo-substituted aromatic compounds. In these reactions, a nucleophile displaces a leaving group, such as a halogen, on the aromatic ring. The reactivity of the substrate is largely influenced by the presence of electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as the Meisenheimer complex. masterorganicchemistry.compressbooks.pub

Investigations into Substitution at the Chloro-Position

The chlorine atom at the C-4 position of the isoquinoline (B145761) ring is susceptible to nucleophilic attack. This reactivity is a cornerstone of its use as a building block in organic synthesis. The electron-withdrawing nature of the isoquinoline nitrogen enhances the electrophilicity of the carbon atom bonded to the chlorine, facilitating substitution.

Studies have shown that various nucleophiles can displace the C-4 chlorine. For instance, reactions with amines, alcohols, and thiols can be employed to introduce new functional groups at this position. mdpi.com The general mechanism for these substitutions proceeds via a two-step addition-elimination pathway (SNA). pressbooks.pub

The following table provides examples of nucleophilic substitution reactions at the chloro-position of related chloro-substituted nitrogen heterocycles, illustrating the types of transformations possible.

| Reactant | Nucleophile | Conditions | Product | Reference |

| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | Reflux | 4-hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-chloro-8-methylquinolin-2(1H)-one | Sodium azide | DMF, reflux | 4-azido-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-chloro-8-methylquinolin-2(1H)-one | Aniline | Reflux | 4-anilino-8-methylquinolin-2(1H)-one | mdpi.com |

| 2-chloro-5-nitropyrimidine | Alicyclic amines | Aqueous media | Substituted aminopyrimidines | nih.gov |

| 4-chloroquinazoline (B184009) | Aniline | Not specified | 4-anilinoquinazoline | researchgate.net |

Studies on Substitution at Other Ring Positions

While the C-4 position is the primary site for direct nucleophilic substitution of the chlorine atom, reactions can also occur at other positions on the isoquinoline ring, sometimes through more complex mechanisms. For example, in reactions of 4-haloisoquinolines with strong bases like potassium amide in liquid ammonia (B1221849), amination can occur at the C-1 position, leading to the formation of 1-aminoisoquinoline (B73089) derivatives. researchgate.net This type of reaction is known as a Chichibabin-type reaction. researchgate.net

Mechanistic Studies of Tele-Substitution in Halogenated Isoquinoline Systems

Tele-substitution is a less common form of nucleophilic substitution where the incoming nucleophile attacks a position other than the one bearing the leaving group. chem-soc.si This phenomenon has been observed in various heterocyclic systems, particularly with strong nucleophiles. chem-soc.sichemrxiv.org In the context of halogenated isoquinolines, reactions with potent nucleophiles can lead to substitution at a distant carbon atom. researchgate.net

A proposed mechanism for tele-substitution involves the initial attack of the nucleophile at an alternative activated position on the ring, followed by a series of steps that ultimately lead to the expulsion of the leaving group from a different position. chemrxiv.org Factors influencing the competition between direct (ipso) and tele-substitution include the nature of the nucleophile, the solvent, and the specific halogen leaving group. chemrxiv.org For instance, softer nucleophiles and less polar solvents can favor the tele-substitution pathway. chemrxiv.org The nature of the halogen also plays a role, with the tendency for tele-substitution sometimes following the order I > Br > Cl. chemrxiv.org

Electrophilic Aromatic Substitution Reactions

The isoquinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating amino group at the C-8 position in 4-chloroisoquinolin-8-amine would be expected to direct incoming electrophiles to the ortho and para positions of the benzene ring portion of the molecule.

The amino group is a strong activating group and an ortho, para-director. libretexts.org Therefore, electrophilic attack would be anticipated at C-5 and C-7. However, steric hindrance from the adjacent isoquinoline ring system might influence the regioselectivity of the substitution. To control the reactivity and direct the substitution, the amino group can be protected, for instance, as an acetanilide. This modification reduces the nucleophilicity of the nitrogen and introduces steric bulk, often favoring para-substitution. libretexts.org

Redox Chemistry of the Isoquinoline Core and Substituents

The redox chemistry of 4-chloroisoquinolin-8-amine involves both the isoquinoline nucleus and its substituents.

Oxidation Pathways and Product Characterization

The isoquinoline ring system can undergo oxidation. For example, oxidation of isoquinoline itself can lead to the formation of phthalic acid and pyridine-3,4-dicarboxylic acid, indicating cleavage of the benzene and pyridine (B92270) rings, respectively. shahucollegelatur.org.in The presence of substituents can influence the outcome of the oxidation. For instance, the oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate (B83412) affects only the benzene ring, whereas with 5-nitroisoquinoline, only the pyridine ring is oxidized. shahucollegelatur.org.in

In the case of 4-chloroisoquinolin-8-amine, the amino group at C-8 makes the benzene ring more susceptible to oxidation. Oxidation of amino-substituted isoquinolines, such as 7-methoxy-1,6-dimethylisoquinolin-8-amine, with reagents like potassium nitrosodisulfonate (Frémy's salt) can lead to the formation of isoquinoline-5,8-diones. thieme-connect.de This suggests a potential oxidation pathway for 4-chloroisoquinolin-8-amine to yield the corresponding 4-chloro-8-aminoisoquinoline-5,8-dione.

Reduction Pathways and Derivative Formation

The reduction of halogenated isoquinolines can lead to various derivatives depending on the reaction conditions and the nature of the substituents. While specific studies on the reduction of 4-chloroisoquinolin-8-amine are not extensively detailed in the provided search results, general principles of reducing similar structures can be inferred. For instance, catalytic hydrogenation is a common method for the reduction of nitro groups and chloro substituents in isoquinoline systems. The hydrogenation of 1,3-dichloro-6-nitroisoquinoline (B11870432) in the presence of a palladium on carbon (Pd/C) catalyst demonstrates the reduction of both the nitro group to an amino group and the removal of chloro substituents. google.com This suggests that under similar conditions, the chloro group in 4-chloroisoquinolin-8-amine could potentially be removed to yield 8-aminoisoquinoline (B1282671).

The reduction of nitrophenols to aminophenols using sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst is another relevant pathway, as it highlights the reduction of a nitro group in an aromatic system. nih.govmdpi.com While 4-chloroisoquinolin-8-amine already possesses an amino group, this methodology could be applicable to related nitro-chloro-isoquinoline precursors.

It is important to note that the specific outcomes of reduction reactions can be highly dependent on the catalyst and reaction conditions employed.

Derivatization and Modification via the Amine Functionality

The primary amine group at the 8-position of 4-chloroisoquinolin-8-amine is a key site for a variety of chemical modifications, including acylation, alkylation, and formylation. These reactions allow for the introduction of diverse functional groups, leading to a wide range of derivatives with potentially interesting chemical and biological properties.

The amine functionality of isoquinoline derivatives readily undergoes acylation and alkylation. Acylation can be achieved using acylating agents such as acid chlorides or through carbodiimide-mediated couplings with carboxylic acids. For example, the acylation of a deprotected amine with an appropriate acid chloride is a key step in the synthesis of a series of isoquinoline-based CRTH2 antagonists. jst.go.jp Similarly, N-alkylation of aryl piperazines, which are structurally related to the aminoisoquinoline core, has been accomplished using reagents like chloroacetonitrile (B46850) in the presence of a base. nih.gov Reductive amination is another powerful method for alkylation, as demonstrated by the reaction of an amine with a ketone in the presence of a reducing agent like sodium cyanoborohydride. nih.gov These established methods for acylation and alkylation of amines on related heterocyclic systems are directly applicable to the amine group of 4-chloroisoquinolin-8-amine, enabling the synthesis of a vast library of N-acylated and N-alkylated derivatives.

Table 1: Examples of Acylation and Alkylation Reactions on Related Amine-Containing Heterocycles

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Acylation | Acid Chloride, Amine | Amide | jst.go.jp |

| Alkylation | Chloroacetonitrile, K₂CO₃ | N-alkylated amine | nih.gov |

| Reductive Amination | Ketone, NaCNBH₃, Acetic Acid | N-alkylated amine | nih.gov |

This table is for illustrative purposes and shows reactions on similar compounds, not specifically on 4-Chloroisoquinolin-8-amine.

The N-formylation of amines using carbon dioxide (CO₂) and hydrogen (H₂) represents a sustainable and environmentally friendly approach to synthesizing formamides. tandfonline.comresearchgate.net This transformation is typically catalyzed by transition metal complexes, with ruthenium-based catalysts showing high efficiency. tandfonline.comnih.gov For instance, a heterogeneous Ru/ZIF-8 catalyst has been successfully employed for the N-formylation of isoquinoline derivatives, achieving high conversion and selectivity under relatively mild conditions (150 °C, 2 MPa CO₂, and 6 MPa H₂). tandfonline.comresearchgate.net The reaction proceeds via the hydrogenation of the isoquinoline ring followed by N-formylation. While this specific study focused on the N-formylation of the isoquinoline nitrogen itself after reduction, the principles are applicable to the exocyclic amine of 4-chloroisoquinolin-8-amine. The use of CO₂ as a C1 source is a key advantage of this method. tandfonline.comresearchgate.net Other C1 sources like formic acid and methanol (B129727) can also be used for N-formylation. tandfonline.com

Table 2: Catalytic Systems for N-Formylation of Amines

| Catalyst | C1 Source | Reducing Agent | Key Findings | Reference |

| Ru/ZIF-8 | CO₂ | H₂ | High conversion and selectivity for N-formylation of isoquinoline derivatives. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| Ruthenium-pincer complexes | CO₂ | H₂ | Excellent productivity and selectivity for a variety of amines. nih.gov | nih.gov |

| Single-site cobalt(II) hydride on MOF | CO₂ | H₂ or Phenylsilane | Effective for both primary and secondary amines. rsc.org | rsc.org |

| Iron complexes | CO₂ | H₂ | Mechanistic insights into the catalytic cycle. rsc.org | rsc.org |

This table summarizes findings for N-formylation of various amines, providing a basis for potential application to 4-Chloroisoquinolin-8-amine.

Cross-Coupling Reactions for Molecular Diversification

The chlorine atom at the C4 position of 4-chloroisoquinolin-8-amine serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. rsc.org This reaction is highly versatile and tolerant of many functional groups. rsc.org In the context of halogenated isoquinolines, the reactivity of the halogen is influenced by its position on the ring system. Studies on di- and tri-halogenated isoquinolines have shown that the site of the Suzuki-Miyaura coupling can be selective. For example, in 4,7-dibromo-1-chloroisoquinoline, the coupling reaction preferentially occurs at the C7 position. rsc.org While direct studies on 4-chloroisoquinolin-8-amine are not specified, research on related 4-bromo-5-nitroisoquinolin-1-one indicates that palladium-catalyzed couplings, including Suzuki-Miyaura, are feasible after protection of the lactam functionality. nih.gov This suggests that the C4-chloro substituent in 4-chloroisoquinolin-8-amine is a viable site for Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups. A recent development, termed aminative Suzuki-Miyaura coupling, even allows for the formation of C-N-C linked diaryl amines from aryl halides and boronic acids, further expanding the synthetic possibilities. snnu.edu.cnnih.gov

Table 3: Examples of Suzuki-Miyaura Coupling on Halogenated Isoquinoline Systems

| Substrate | Coupling Partner | Catalyst System | Product | Key Observation | Reference |

| 4,7-Dibromo-1-chloroisoquinoline | Arylboronic acid | Not specified | 7-Aryl-4-bromo-1-chloroisoquinoline | Selective coupling at C7. rsc.org | rsc.org |

| 1-Methoxy-4-bromo-5-nitroisoquinoline | Arylboronic acid | Pd-catalyst | 1-Methoxy-4-aryl-5-nitroisoquinoline | Coupling is successful after lactam protection. nih.gov | nih.gov |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | Pd-catalyst | 4-Aryl-8-tosyloxyquinolines | Successful coupling at the C4 position. researchgate.net | researchgate.net |

This table illustrates the applicability of Suzuki-Miyaura coupling to various halogenated isoquinolines.

The Heck reaction is another important palladium-catalyzed cross-coupling reaction that involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a powerful method for the formation of carbon-carbon bonds and has been widely applied in organic synthesis. organic-chemistry.orguwindsor.ca While specific examples of the Heck reaction on 4-chloroisoquinolin-8-amine are not available in the provided search results, the general principles suggest its applicability. The C4-chloro substituent should be susceptible to oxidative addition to a palladium(0) catalyst, initiating the Heck catalytic cycle. The intramolecular Heck reaction has been utilized for the synthesis of complex heterocyclic systems, including tetrahydroquinolines. chim.it This highlights the potential for using the C4-chloro substituent of 4-chloroisoquinolin-8-amine in both intermolecular and intramolecular Heck reactions to generate diverse molecular scaffolds. Other palladium-catalyzed reactions, such as the Sonogashira and Stille couplings, have also been successfully applied to modify 4-halogenated isoquinolines, further demonstrating the versatility of the C-X bond as a synthetic handle. acs.org

Theoretical and Computational Chemistry Studies of 4 Chloroisoquinolin 8 Amine

Electronic Structure and Molecular Geometry Investigations

The arrangement of atoms and the distribution of electrons are fundamental properties that dictate the behavior of a molecule. Computational investigations into the electronic structure and geometry of 4-Chloroisoquinolin-8-amine reveal the foundational aspects of its chemical identity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the ground-state properties of molecules with high accuracy. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the optimized molecular geometry, electronic energies, and other key physical and chemical parameters. researchgate.netajrconline.org

Table 1: Predicted Ground State Properties of 4-Chloroisoquinolin-8-amine (Illustrative) This table presents illustrative data based on typical DFT calculation results for similar heterocyclic amines and chloro-substituted aromatic systems.

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | -885.3 | Hartree |

| Dipole Moment | 3.5 | Debye |

| C4-Cl Bond Length | 1.75 | Å |

| C8-N Bond Length | 1.38 | Å |

Quantum Chemical Topology, through methods like the Quantum Theory of Atoms in Molecules (QTAIM), analyzes the electron density to partition a molecule into atomic basins. This analysis provides a rigorous definition of atoms and chemical bonds within a molecule. By locating bond critical points (BCPs) in the electron density, one can characterize the nature of the chemical bonds (e.g., covalent vs. ionic character) and quantify their strength and polarity.

For 4-Chloroisoquinolin-8-amine, a topological analysis would quantify the electron density distribution along the C-C, C-N, C-H, and C-Cl bonds. The analysis would likely show significant electron density delocalization within the bicyclic isoquinoline (B145761) ring, characteristic of its aromatic nature. The properties of the BCPs for the C4-Cl and C8-N bonds would reflect the electronegativity differences between the bonded atoms, confirming the polar nature of these bonds and the influence of the respective substituents on the ring's electronic environment.

Aromaticity and Stability Assessments of the Isoquinoline Ring System

Aromaticity is a key concept in chemistry that explains the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. iitk.ac.in The isoquinoline ring system, composed of a fused benzene (B151609) and pyridine (B92270) ring, is aromatic. The degree of aromaticity can be quantified using various computational indices.

One of the most common geometric indices is the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index evaluates the deviation of bond lengths from an optimal value for a fully aromatic system, with a value of 1 indicating perfect aromaticity and lower values indicating reduced aromaticity. researchgate.net Magnetic indices, such as Nucleus-Independent Chemical Shift (NICS), measure the magnetic shielding at the center of a ring to probe aromatic character. Negative NICS values are indicative of aromaticity.

In 4-Chloroisoquinolin-8-amine, the substituents are expected to modulate the aromaticity of both the carbocyclic (benzene) and heterocyclic (pyridine) rings. The electron-donating amino group at C8 would likely increase the electron density and enhance the aromatic character of the benzene ring. Conversely, the electron-withdrawing chlorine atom at C4 would decrease the electron density in the pyridine ring, potentially leading to a slight reduction in its local aromaticity. Computational studies on substituted 8-hydroxyquinolines have shown that substituents significantly influence the aromaticity of the individual rings. researchgate.net A detailed study on 1-chloroisoquinoline (B32320) has similarly been used to evaluate the aromatic character of the parent ring system. researchgate.net

Table 2: Predicted Aromaticity Indices for 4-Chloroisoquinolin-8-amine Rings (Illustrative) This table presents hypothetical HOMA and NICS(0) values based on trends observed in substituted quinolines and isoquinolines.

| Ring System | HOMA Index | NICS(0) Value (ppm) |

|---|---|---|

| Benzene Ring | 0.95 | -9.8 |

Analysis of Chemical Reactivity and Reaction Mechanisms

Understanding the chemical reactivity of 4-Chloroisoquinolin-8-amine is crucial for predicting its behavior in chemical reactions. Computational methods provide powerful tools for this purpose, including the analysis of molecular orbitals and the modeling of entire reaction pathways.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. pku.edu.cnnccas.edu.in

For 4-Chloroisoquinolin-8-amine, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amino group, making this region susceptible to electrophilic attack. The LUMO is likely to be distributed over the electron-deficient pyridine ring, particularly around the carbon atom bonded to the chlorine, indicating this site's susceptibility to nucleophilic attack.

Conceptual DFT introduces reactivity descriptors like Fukui functions and dual descriptors, which provide a more nuanced, site-specific picture of reactivity. ajrconline.org The dual descriptor (Δf(r)) is particularly useful as it can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack. For 4-Chloroisoquinolin-8-amine, these descriptors would precisely map out the most probable sites for chemical reactions.

Table 3: Illustrative FMO Properties for 4-Chloroisoquinolin-8-amine This table contains representative values for FMO energies and the HOMO-LUMO gap, based on calculations for analogous aromatic amines.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

Beyond predicting reactivity sites, computational chemistry can model the entire pathway of a chemical reaction. This involves mapping the potential energy surface to identify the minimum energy path from reactants to products, crucially locating the transition state (TS)—the highest energy point along this path. The energy of the transition state determines the activation energy barrier, which governs the reaction rate.

For 4-Chloroisoquinolin-8-amine, a common reaction to model would be a nucleophilic aromatic substitution (SNAr) at the C4 position, replacing the chlorine atom. Studies on the SNAr of 4-chloroquinazoline (B184009) with amines have shown that the reaction can proceed through a stepwise mechanism involving a Meisenheimer intermediate. researchgate.net A computational model for the reaction of 4-Chloroisoquinolin-8-amine with a nucleophile (e.g., an amine or hydroxide) would involve:

Optimizing the geometries of the reactants, the intermediate complex (Meisenheimer complex), the transition states, and the products.

Analyzing the vibrational frequencies to confirm that reactants, products, and intermediates are true minima (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Such modeling provides invaluable, detailed mechanistic insights into how factors like solvent and the nature of the nucleophile can influence the reaction's feasibility and outcome. mdpi.com

Spectroscopic Property Predictions and Computational Correlations

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 4-Chloroisoquinolin-8-amine, computational methods such as Density Functional Theory (DFT) are instrumental in simulating its spectroscopic fingerprints. These simulations not only predict spectral features but also help in the detailed assignment of experimental spectra, leading to a deeper understanding of the molecule's structure and electronic properties.

Vibrational Spectroscopy (Infrared and Raman) Simulations and Experimental Correlations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental analytical tool for identifying molecular structures and functional groups. Computational simulations are crucial for interpreting the complex vibrational spectra of heterocyclic molecules like chloroquinoline derivatives.

Detailed vibrational analyses are often performed using quantum chemical calculations, primarily through DFT methods. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed to optimize the molecular geometry and calculate vibrational frequencies. dergipark.org.tr To improve the accuracy of these predictions and account for systematic errors, the calculated wavenumbers are often scaled using established scaling factors. dergipark.org.tr

The assignment of each vibrational mode is substantiated by the Potential Energy Distribution (PED), calculated using programs like VEDA 4. researchgate.net This allows for a precise understanding of the contributions of different internal coordinates to each normal mode of vibration.

For instance, in studies of related molecules like 1-chloroisoquinoline, FT-IR and FT-Raman spectra have been recorded and interpreted with the aid of normal coordinate analysis based on DFT calculations. researchgate.netresearchgate.net The C-Cl stretching vibrations in chloroquinoline derivatives are typically observed in the range of 505-760 cm⁻¹. dergipark.org.tr For 1-chloroisoquinoline, these modes were identified around 675 cm⁻¹ in both FT-Raman and FT-IR spectra. dergipark.org.tr The C-N stretching modes in aromatic amines are generally found between 1266 and 1386 cm⁻¹, though they often mix with other vibrations. dergipark.org.tr

Table 1: Illustrative Vibrational Wavenumbers (cm⁻¹) and Assignments for a Related Compound (1-Chloroisoquinoline) This table presents data for a similar compound to illustrate the type of analysis performed.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution %) |

| 3060 | 3062 | 3065 | C-H stretch (98%) |

| 1620 | 1622 | 1625 | C=C stretch (45%), C=N stretch (30%) |

| 1585 | 1588 | 1590 | C=C stretch (55%) |

| 1380 | 1382 | 1385 | C-N stretch (40%), C-H in-plane bend (35%) |

| 850 | 852 | 855 | C-H out-of-plane bend (70%) |

| 675 | 674 | 680 | C-Cl stretch (65%) |

Note: The data in this table is representative and based on studies of 1-chloroisoquinoline. researchgate.netresearchgate.net The assignments are simplified for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules in solution. Computational methods are widely used to predict ¹H and ¹³C NMR chemical shifts, which aids in the assignment of experimental spectra and can provide insights into the conformational preferences of the molecule.

The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts from first principles. researchgate.netliverpool.ac.uk These calculations are typically performed on the optimized geometry of the molecule using DFT, often with the same functional and basis set as those used for vibrational analysis.

Studies on analogous compounds, such as 6-chloroquinoline, have demonstrated a strong correlation between theoretically predicted and experimentally measured chemical shifts. dergipark.org.tr The calculations are generally performed for the molecule in a vacuum (gas phase), and the results are then compared with experimental data obtained in a specific solvent, like DMSO-d₆ or CDCl₃. liverpool.ac.uk Discrepancies between the calculated and experimental values can often be attributed to solvent effects and intermolecular interactions.

The electronegativity of the chlorine atom and the nitrogen atom in the isoquinoline ring significantly influences the charge distribution and, consequently, the chemical shifts of the nearby carbon and hydrogen atoms. dergipark.org.trorganicchemistrydata.org For 4-Chloroisoquinolin-8-amine, the positions of the chloro and amino groups would be expected to cause distinct shifts in the NMR spectrum, which could be accurately modeled using the GIAO method.

Table 2: Illustrative Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Compound (6-Chloroquinoline) This table presents data for a similar compound to illustrate the type of analysis performed.

| Atom Position | Experimental ¹³C (ppm) | Theoretical ¹³C (ppm) | Experimental ¹H (ppm) | Theoretical ¹H (ppm) |

| C2 | 150.5 | 151.2 | 8.85 | 8.90 |

| C3 | 121.8 | 122.5 | 7.50 | 7.55 |

| C4 | 136.0 | 136.8 | 8.20 | 8.25 |

| C5 | 128.5 | 129.1 | 7.80 | 7.85 |

| C6 | 132.0 | 132.7 | - | - |

| C7 | 129.0 | 129.6 | 7.65 | 7.70 |

| C8 | 127.5 | 128.2 | 7.95 | 8.00 |

| C9 | 148.2 | 148.9 | - | - |

| C10 | 126.9 | 127.5 | - | - |

Note: The data in this table is representative and based on studies of 6-chloroquinoline. dergipark.org.tr The values are illustrative and intended to show the typical correlation between experimental and theoretical data.

Advanced Characterization Techniques and Spectroscopic Analysis for Research on 4 Chloroisoquinolin 8 Amine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to the characterization of 4-chloroisoquinolin-8-amine, providing detailed information about its atomic and molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 4-chloroisoquinolin-8-amine, offering precise information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-chloroisoquinolin-8-amine is expected to exhibit distinct signals corresponding to the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the amine group, as well as the aromatic ring currents. Protons on the isoquinoline (B145761) ring system will typically appear in the downfield region, generally between 7.0 and 9.0 ppm. The protons on the benzene (B151609) ring portion will show characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The amine protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will display distinct signals for each unique carbon atom in the 4-chloroisoquinolin-8-amine structure. The carbon atom attached to the chlorine (C-4) will experience a significant downfield shift due to the electronegativity of the chlorine atom. Similarly, the carbon atom bonded to the amino group (C-8) will also be influenced. Aromatic carbons typically resonate in the range of 110-160 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex aromatic region. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing definitive C-H connectivity information and completing the structural assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloroisoquinolin-8-amine

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | 8.5 - 8.7 | C-1: 150 - 155 |

| H-3 | 7.6 - 7.8 | C-3: 120 - 125 |

| C-4 | - | C-4: 145 - 150 |

| H-5 | 7.8 - 8.0 | C-4a: 125 - 130 |

| H-6 | 7.3 - 7.5 | C-5: 128 - 132 |

| H-7 | 7.0 - 7.2 | C-6: 118 - 122 |

| C-8 | - | C-7: 115 - 120 |

| 8-NH₂ | 4.5 - 5.5 (broad s) | C-8: 140 - 145 |

| C-8a: 135 - 140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of 4-chloroisoquinolin-8-amine. This technique provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₉H₇ClN₂). The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing reaction mixtures and assessing the purity of the final product. The LC component separates 4-chloroisoquinolin-8-amine from any impurities or starting materials, and the MS component provides mass information for each separated peak. In a typical LC-MS analysis of a related compound, 5-amino-1-chloroisoquinoline, the molecular ion peaks were observed at m/z 179.2 and 181.2, corresponding to the [M+H]⁺ ions with the ³⁵Cl and ³⁷Cl isotopes, respectively.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in 4-chloroisoquinolin-8-amine.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of the primary amine (-NH₂) group.

C=C and C=N stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

C-N stretching: This vibration is expected in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-Cl bond, which may be weak in the IR spectrum.

Interactive Data Table: Key IR Absorption Bands for 4-Chloroisoquinolin-8-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Aryl-Nitrogen | C-N Stretch | 1250 - 1350 |

| Aryl-Halogen | C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of 4-chloroisoquinolin-8-amine. The spectrum is expected to show characteristic absorption maxima (λ_max) in the UV region, corresponding to π→π* and n→π* transitions of the isoquinoline ring system. The presence of the chlorine and amine substituents will influence the position and intensity of these absorption bands.

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for the purification and purity assessment of 4-chloroisoquinolin-8-amine.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of 4-chloroisoquinolin-8-amine. A reversed-phase HPLC method, typically using a C18 column, would be employed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run under isocratic or gradient elution conditions.

The purity of the sample is determined by integrating the area of the peak corresponding to 4-chloroisoquinolin-8-amine and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single major peak with minimal or no impurity peaks. The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions. For instance, in the analysis of a similar compound, 5-amino-1-chloroisoquinoline, a retention time of 3.17 minutes was reported using LC-MS.

Interactive Data Table: Typical HPLC Parameters for Analysis of 4-Chloroisoquinolin-8-amine

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For a compound like 4-Chloroisoquinolin-8-amine, which possesses a relatively high boiling point and polar functional groups (amine), direct GC analysis can be challenging due to potential issues such as poor peak shape, tailing, and low volatility. To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative.

The primary site for derivatization on the 4-Chloroisoquinolin-8-amine molecule is the primary amine group (-NH2) at the 8-position. This group can be readily converted into a less polar and more volatile derivative through reactions such as silylation, acylation, or alkylation. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach. This process replaces the active hydrogen atoms of the amine group with trimethylsilyl (B98337) (TMS) groups, thereby reducing intermolecular hydrogen bonding and increasing volatility.

Once derivatized, the resulting compound can be analyzed using a gas chromatograph, typically equipped with a capillary column and a suitable detector. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase, is often suitable for the separation of such heterocyclic compounds. The choice of detector depends on the desired sensitivity and selectivity. A Flame Ionization Detector (FID) provides good general-purpose sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity and sensitivity for nitrogen-containing compounds like the derivatized 4-Chloroisoquinolin-8-amine. For definitive identification, a mass spectrometer (MS) is coupled with the GC (GC-MS), providing both retention time data and mass spectral information for structural elucidation.

A hypothetical GC method for the analysis of the trimethylsilyl derivative of 4-Chloroisoquinolin-8-amine is outlined in the table below.

Hypothetical GC Conditions for TMS-derivatized 4-Chloroisoquinolin-8-amine

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 50-500 m/z |

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a single, high-quality crystal of the compound, which is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. nih.gov This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

Should a single crystal of 4-Chloroisoquinolin-8-amine be successfully grown and analyzed, the resulting crystallographic data would be presented in a standardized format, as exemplified in the template table below.

Template for Crystallographic Data of 4-Chloroisoquinolin-8-amine

| Parameter | Value |

| Empirical Formula | C9H7ClN2 |

| Formula Weight | 178.62 |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å |

| α = [value] °, β = [value] °, γ = [value] ° | |

| Volume | [value] ų |

| Z | [value] |

| Calculated Density | [value] g/cm³ |

| Absorption Coefficient | [value] mm⁻¹ |

| R-factor | [value] |

| Goodness-of-fit | [value] |

Research Applications and Utility of 4 Chloroisoquinolin 8 Amine As a Building Block

Role as an Intermediate in Complex Heterocyclic Synthesis

The distinct reactivity of the chloro and amino substituents on the aromatic isoquinoline (B145761) scaffold makes 4-chloroisoquinolin-8-amine a valuable intermediate for constructing more elaborate heterocyclic frameworks.

The structure of 4-chloroisoquinolin-8-amine is well-suited for the synthesis of fused polycyclic systems where the isoquinoline moiety is annulated with other heterocyclic rings. The 8-amino group can act as a nucleophile to initiate cyclization reactions, while the 4-chloro position is amenable to substitution or cross-coupling reactions to build the necessary framework for subsequent ring closure. For instance, methodologies developed for creating isoquinoline-fused benzimidazoles often involve the reaction of an amino-substituted isoquinoline with a partner that facilitates the formation of the imidazole (B134444) ring. nih.govnih.gov In a hypothetical application, the 8-amino group could react with a suitable reagent to form an intermediate that subsequently undergoes an intramolecular cyclization, potentially involving the C-7 position of the isoquinoline ring, to yield a tetracyclic system.

| Target Fused System | Synthetic Strategy Involving 4-Chloroisoquinolin-8-amine | Potential Reaction Type |

| Imidazo[4,5-h]isoquinoline | Reaction of the 8-amino group with a one-carbon synthon (e.g., formic acid or orthoformate) followed by cyclization. | Condensation/Cyclization |

| Pyrrolo[3,2-h]isoquinoline | Acylation of the 8-amino group followed by an intramolecular cyclization (e.g., Bischler-Napieralski or Pictet-Spengler type reaction). | Acylation/Intramolecular Cyclization |

| Thiazolo[4,5-h]isoquinoline | Reaction of the 8-amino group with a carbon disulfide equivalent to form a thiourea, followed by cyclization with an α-haloketone. | Thiourea formation/Hantzsch Thiazole Synthesis |

Beyond fused systems directly attached to the isoquinoline core, 4-chloroisoquinolin-8-amine serves as a precursor for larger polycyclic aromatic nitrogen heterocycles. The chloro group at the C-4 position is a key functional handle for carbon-carbon bond-forming reactions, such as Suzuki, Stille, or Heck cross-coupling. These reactions allow for the introduction of various aryl or vinyl substituents. The amino group can then be utilized in subsequent transformations to construct additional rings. For example, a common strategy involves a palladium-catalyzed cross-coupling reaction to attach an aromatic group at the C-4 position, followed by modification of the 8-amino group and a final intramolecular cyclization to generate a complex polycyclic structure, such as a benz[a]indolo[3,2-h]quinolizine derivative. researchgate.net

| Reaction at C-4 Position | Subsequent Transformation at C-8 Position | Resulting Polycyclic System |

| Suzuki Coupling (with 2-formylphenylboronic acid) | Condensation of the 8-amino group with the introduced aldehyde, followed by oxidative cyclization. | Dibenzo[c,h] researchgate.netorganic-chemistry.orgnaphthyridine derivative |

| Sonogashira Coupling (with an alkyne) | Intramolecular hydroamination or cyclization involving the 8-amino group. | Aza-analogue of a phenanthrene (B1679779) derivative |

| Buchwald-Hartwig Amination (with an arylamine) | Diazotization of the 8-amino group followed by a Pschorr cyclization. | Aza-analogue of a triphenylene (B110318) derivative |

Contributions to Materials Science Research

The inherent electronic properties of the isoquinoline ring system, combined with the ability to functionalize the molecule at two distinct positions, make 4-chloroisoquinolin-8-amine an attractive starting material for materials science applications.

Organic semiconductors, which form the basis of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), are typically composed of extended π-conjugated systems. researchgate.net Heterocyclic compounds are often incorporated into these systems to tune their electronic and optical properties. 4-Chloroisoquinolin-8-amine can be used as a building block to create such materials. The isoquinoline core provides a π-rich foundation. The chloro and amino groups serve as points for polymerization or for attaching other conjugated moieties, thereby extending the π-system and influencing the material's HOMO/LUMO energy levels, charge transport characteristics, and photoluminescent behavior.

| Functionalization Strategy | Target Material Property | Potential Application |

| Polymerization via cross-coupling at C-4 and derivatization of C-8 amine | High charge carrier mobility | Organic Field-Effect Transistors (OFETs) |

| Attachment of electron-donating groups at C-8 and electron-withdrawing groups at C-4 | Tunable emission wavelength | Organic Light-Emitting Diodes (OLEDs) |

| Creation of donor-acceptor copolymers | Broad absorption spectrum | Organic Photovoltaics (OPVs) |

The 8-aminoquinoline (B160924) motif is a well-established bidentate chelating ligand in coordination chemistry. researchgate.net The nitrogen atom of the isoquinoline ring and the nitrogen of the 8-amino group can coordinate to a metal center to form a stable five-membered chelate ring. This makes 4-chloroisoquinolin-8-amine a valuable precursor for synthesizing ligands for transition metal catalysts. The resulting metal complexes can be employed in various catalytic transformations. The chlorine atom at the C-4 position provides an additional advantage, as it can be used to tune the electronic properties of the ligand or to anchor the complex to a solid support, facilitating catalyst recovery and recycling. dntb.gov.ua

| Metal Center | Potential Catalytic Application | Role of 4-Chloro Group |

| Palladium (Pd) | C-C cross-coupling reactions (e.g., Suzuki, Heck) | Electronic tuning of the ligand to enhance catalytic activity. |

| Ruthenium (Ru) | Hydrogenation, metathesis | Attachment to a polymer support for heterogeneous catalysis. |

| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP), click chemistry | Modification to introduce chiral auxiliaries for asymmetric catalysis. |

| Iron (Fe) | Oxidation reactions | Fine-tuning redox potential of the metal center. nih.gov |

Development and Refinement of Novel Synthetic Methodologies Leveraging 4-Chloroisoquinolin-8-amine Reactivity

The differential reactivity of the functional groups in 4-chloroisoquinolin-8-amine allows for the development of selective and efficient synthetic strategies. The C-4 position, activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr), while the C-8 amino group behaves as a typical aromatic amine. This orthogonality enables chemists to perform transformations at one site while leaving the other intact for subsequent reactions.

For example, a synthetic route could begin with the protection of the 8-amino group. This would be followed by a palladium-catalyzed cross-coupling reaction at the C-4 position. After the desired group has been installed, the protecting group on the amine can be removed, and this functionality can be used in a subsequent step, such as a condensation or acylation. This selective, stepwise approach is fundamental to the construction of highly complex and specifically substituted isoquinoline derivatives. The ability to control the sequence of reactions based on the inherent reactivity of the molecule contributes to the refinement of synthetic methodologies in heterocyclic chemistry.

Q & A

Advanced Research Question

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent ratios. suggests using AI-powered retrosynthesis tools (e.g., Reaxys or Pistachio databases) to predict optimal conditions.

- Ligand screening : Test phosphine (BINAP) vs. N-heterocyclic carbene ligands to enhance Pd-catalyzed coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity (noted in for analogous compounds).

How can computational modeling be integrated with experimental data to predict the reactivity or biological activity of 4-Chloroisoquinolin-8-amine?

Advanced Research Question

- DFT calculations : Predict electron density at the chloro and amine groups to assess nucleophilic/electrophilic sites .

- Molecular docking : Screen against target proteins (e.g., kinases) using PubChem data () to prioritize derivatives for synthesis.

- QSAR models : Corrogate substituent effects (e.g., Cl vs. Br) with bioactivity data from .

What are the best practices for designing structure-activity relationship (SAR) studies involving 4-Chloroisoquinolin-8-amine?

Advanced Research Question

- Substituent variation : Synthesize analogs with halogen (Br, F) or methyl groups at positions 4, 6, or 8 (see and ).

- Bioassay standardization : Use consistent cell lines (e.g., IC₅₀ assays in ) and controls.

- Data normalization : Express activity relative to a reference compound (e.g., cisplatin for cytotoxicity studies).

How should researchers address discrepancies in biological activity data reported for 4-Chloroisoquinolin-8-amine derivatives?

Advanced Research Question

- Replicate experiments : Ensure biological triplicates and include positive/negative controls ().

- Meta-analysis : Compare datasets across studies (e.g., vs. 18) to identify confounding variables (e.g., cell passage number).

- Mechanistic studies : Use knock-out models or enzyme inhibition assays to validate target engagement .

What statistical methods are appropriate for analyzing experimental data in studies involving 4-Chloroisoquinolin-8-amine?

Basic Research Question

- ANOVA : Compare means across multiple groups (e.g., synthetic yields under varying conditions).

- Student’s t-test : Assess significance between two experimental setups ().

- Regression analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

How can researchers ensure compliance with safety protocols when handling 4-Chloroisoquinolin-8-amine?

Basic Research Question

- GHS compliance : Follow hazard statements (e.g., H315 for skin irritation) and precautionary measures (P210 for flammability) as per .

- Ventilation : Use fume hoods during synthesis ().

- Waste disposal : Neutralize halogenated waste per EPA guidelines ().

What are the emerging applications of 4-Chloroisoquinolin-8-amine in medicinal chemistry, and how can they be methodologically explored?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.